2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ITTP and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
- Application : This compound enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, it facilitates formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
- Application : The compound has been incorporated into coordination polymers, such as [Zn(L)(bip)·H₂O] and [Cd₃(L)₃(bip)₂(H₂O)₂], where L = 1,3-bis(4’-carboxylatophenoxy)benzene and bip = 3,5-bis(1-imidazoly)pyridine. These polymers exhibit interesting properties and can be used in areas like catalysis and materials science .
- Application : Incorporating this compound into coordination polymers results in Co, Zn/Cd-containing materials. For instance, [Co(fa)₂(btap)₂] and [Zn₃(btc)₂(btap)₄(H₂O)₂] exhibit fluorescence properties. These materials could be useful in sensing and light-emitting devices .
Organic Synthesis and Protodeboronation
Coordination Polymers
Fluorescent Materials
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)19-6-3-9-25-19/h1-10,13,22H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDJSUSDXZNSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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